An In-Depth Technical Guide to N'-(4-Chlorobenzylidene)acetohydrazide: Synthesis, Properties, and Biological Activities
An In-Depth Technical Guide to N'-(4-Chlorobenzylidene)acetohydrazide: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(4-Chlorobenzylidene)acetohydrazide is a synthetic compound belonging to the hydrazone class of organic molecules. Hydrazones, characterized by the presence of a carbon-nitrogen double bond (>C=N-N<), are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The structure of N'-(4-Chlorobenzylidene)acetohydrazide incorporates a 4-chlorobenzylidene moiety and an acetohydrazide group, features that are often associated with pharmacological effects.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of N'-(4-Chlorobenzylidene)acetohydrazide, offering insights for its potential applications in drug discovery and development.
Chemical Structure and Properties
The chemical structure of N'-(4-Chlorobenzylidene)acetohydrazide is characterized by an acetohydrazide backbone linked to a 4-chlorobenzylidene group via a hydrazone linkage. The presence of the chlorine atom on the phenyl ring and the azomethine group (-CH=N-) are key features that can influence its physicochemical and biological properties.[1]
Molecular Formula: C₉H₉ClN₂O[2]
Molecular Weight: 196.64 g/mol [2]
Structure:
Physicochemical Properties:
While specific experimental data for N'-(4-Chlorobenzylidene)acetohydrazide is not extensively reported in publicly available literature, properties can be inferred from related compounds and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O | [2] |
| Molecular Weight | 196.64 g/mol | [2] |
| Monoisotopic Mass | 196.04034 Da | [2] |
| Predicted XlogP | 2.7 | [2] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Melting Point | Not explicitly reported. A related compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, has a melting point of 245 °C. | [3] |
| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO. | General knowledge of similar compounds |
Synthesis
The synthesis of N'-(4-Chlorobenzylidene)acetohydrazide typically involves a condensation reaction between acetohydrazide and 4-chlorobenzaldehyde. This reaction is a standard method for the formation of hydrazones.[3][4]
General Synthetic Workflow
Caption: General workflow for the synthesis of N'-(4-Chlorobenzylidene)acetohydrazide.
Detailed Experimental Protocol (Adapted from related syntheses)
This protocol is based on the synthesis of similar hydrazone compounds and should be optimized for N'-(4-Chlorobenzylidene)acetohydrazide.[3][4]
Materials:
-
Acetohydrazide
-
4-Chlorobenzaldehyde
-
Ethanol (or another suitable solvent like dioxane)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: Dissolve equimolar amounts of acetohydrazide in ethanol in a round-bottom flask.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of 4-chlorobenzaldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out of the solution.
-
Filtration: Filter the solid product using a Buchner funnel and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of N'-(4-Chlorobenzylidene)acetohydrazide.
-
Drying: Dry the purified crystals under vacuum.
Spectroscopic Characterization
The structure of N'-(4-Chlorobenzylidene)acetohydrazide can be confirmed using various spectroscopic techniques. The following are expected spectral data based on the analysis of a closely related compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide.[3]
Infrared (IR) Spectroscopy:
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H stretching | ~3188 |
| Aromatic C-H stretching | ~3098 |
| Aliphatic C-H stretching | ~2970 |
| C=O (Amide I) stretching | ~1670 |
| C=N (Imine) stretching | ~1608 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~11.50 | Singlet |
| CH=N | ~8.02 | Singlet |
| Aromatic CH | ~7.8 (d), ~7.5 (d) | Doublets |
| CH₃ | ~2.22 | Singlet |
Mass Spectrometry (MS):
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is also expected.
| Ion | Expected m/z |
| [M]⁺ | ~196 |
| [M+H]⁺ | ~197 |
| [M+Na]⁺ | ~219 |
Biological Activities and Potential Applications
Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects.[1] While specific studies on N'-(4-Chlorobenzylidene)acetohydrazide are limited, research on analogous compounds provides strong evidence for its potential as a bioactive agent.
Antitumor Activity
Hydrazone-based acetohydrazides have shown promising cytotoxicity against various human cancer cell lines.[1] Studies on similar compounds have demonstrated activity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines.[5]
Mechanism of Action:
The proposed mechanism of antitumor action for many hydrazone derivatives involves the induction of apoptosis.[6][7] This is often mediated through the activation of caspases, particularly caspase-3, which is a key executioner enzyme in the apoptotic pathway.[1]
Caption: Proposed mechanism of apoptosis induction via caspase-3 activation.
Antimicrobial Activity
The hydrazone scaffold is also recognized for its broad-spectrum antimicrobial properties, including antibacterial and antifungal effects.[1][8] The presence of the 4-chlorobenzylidene moiety may enhance these activities by increasing the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Further research is warranted to determine the specific antimicrobial spectrum and potency of N'-(4-Chlorobenzylidene)acetohydrazide against various pathogenic bacteria and fungi.
Conclusion
N'-(4-Chlorobenzylidene)acetohydrazide is a readily synthesizable hydrazone derivative with significant potential for applications in drug discovery. Based on the biological activities of structurally related compounds, it is a promising candidate for further investigation as an antitumor and antimicrobial agent. The straightforward synthesis allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective therapeutic agents. Future research should focus on the detailed biological evaluation of this compound, including comprehensive cytotoxicity screening, determination of its antimicrobial spectrum, and elucidation of its precise mechanisms of action.
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